Chemical properties of L-Phenylalanine 7-amido-4-methylcoumarin
Chemical properties of L-Phenylalanine 7-amido-4-methylcoumarin
An In-Depth Technical Guide to the Chemical Properties and Applications of L-Phenylalanine 7-amido-4-methylcoumarin
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of L-Phenylalanine 7-amido-4-methylcoumarin (Phe-AMC), a fluorogenic substrate pivotal to biochemical research and drug development. Designed for researchers, scientists, and professionals in drug discovery, this document delves into the core chemical properties, mechanistic principles, and field-proven applications of this versatile molecule. We will move beyond simple data recitation to explain the causality behind its utility, ensuring a deep, actionable understanding for the practicing scientist.
Introduction: The Significance of a Fluorogenic Probe
L-Phenylalanine 7-amido-4-methylcoumarin is a synthetic compound that has become an indispensable tool for studying enzymatic activity, particularly within the protease class of enzymes.[1] Its molecular design is elegantly simple yet highly effective: the amino acid L-phenylalanine is covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), via an amide bond.
The scientific value of Phe-AMC lies in its function as a "pro-fluorescent" substrate. In its intact state, the coumarin moiety is non-fluorescent. However, upon enzymatic cleavage of the amide bond, the highly fluorescent AMC is liberated. This direct and quantifiable link between a specific enzymatic action and a fluorescent signal provides a powerful method for monitoring enzyme kinetics in real-time.[2][3] Its primary application is as a sensitive substrate for chymotrypsin and other chymotrypsin-like serine proteases, which exhibit a strong preference for cleaving peptide bonds C-terminal to aromatic amino acids like phenylalanine.[4][5]
Core Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of robust and reproducible experimental design. The properties of Phe-AMC dictate its handling, storage, and use in aqueous assay systems.
| Property | Value | Significance for Researchers |
| Alternate Names | Phe-AMC; N-L-Phenylalanyl-4-methyl-7-coumarinylamide | Essential for literature and database searches. |
| Molecular Formula | C₁₉H₁₈N₂O₃ | Defines the compound's elemental composition. |
| Molecular Weight | 322.36 g/mol | Critical for preparing solutions of a specific molarity. |
| Appearance | Crystalline solid / Powder | Standard form for laboratory chemicals.[6] |
| Solubility | Soluble in ethanol (20 mg/mL), DMSO, and methanol.[7][8] | Informs the choice of solvent for preparing concentrated stock solutions. Limited aqueous solubility necessitates an organic solvent for initial dissolution. |
| Storage & Stability | Store at 2-8°C or -20°C, protected from light.[8][9] Stable for years when stored correctly as a solid.[6] Aqueous solutions are not recommended for long-term storage.[6] | Proper storage is crucial to prevent degradation and maintain reagent integrity. The coumarin moiety can be light-sensitive. |
-
Expert Insight: The choice of solvent for the stock solution is critical. While DMSO is a common choice for its excellent solvating power, it is important to be mindful of its potential effects on enzyme activity and cell viability in downstream applications. The final concentration of DMSO in the assay should typically be kept below 1% to avoid artifacts. Ethanol is a viable alternative.
The Fluorogenic Principle: A Light-Switch Mechanism
The utility of Phe-AMC is rooted in a phenomenon known as fluorescence quenching and release. In the intact molecule, the electronic properties of the phenylalanine residue effectively quench the fluorescence of the attached AMC group. The enzymatic reaction acts as a molecular switch.
-
Substrate State (Non-Fluorescent): The Phe-AMC molecule is introduced to the biological sample. In this state, it exhibits minimal to no native fluorescence.
-
Enzymatic Cleavage: A protease with specificity for the phenylalanine residue recognizes and cleaves the amide bond linking it to the AMC fluorophore.
-
Product State (Fluorescent): The cleavage releases 7-amino-4-methylcoumarin (AMC). Freed from the quenching effect of the amino acid, AMC becomes highly fluorescent upon excitation with UV light.
The rate of increase in fluorescence intensity is directly proportional to the rate of enzymatic activity, allowing for precise kinetic measurements.[10]
Fluorescence Profile of Liberated AMC
| Parameter | Wavelength (nm) | Notes |
| Excitation Maximum (λex) | ~340-380 nm | The optimal wavelength of light needed to excite the fluorophore. Specific instrumentation may require slight optimization.[10][11] |
| Emission Maximum (λem) | ~440-460 nm | The wavelength of light emitted, which is detected by the instrument. This results in a visible blue fluorescence.[10][11] |
Diagram: Enzymatic Activation of Fluorescence
Caption: Enzymatic cleavage of Phe-AMC releases fluorescent AMC.
Field Application: A Self-Validating Protocol for Chymotrypsin Activity
This section provides a robust, field-tested protocol for measuring chymotrypsin activity. The design incorporates controls that ensure the trustworthiness of the results, making it a self-validating system.
Experimental Rationale
The assay measures the kinetic rate of AMC release from Phe-AMC, which is catalyzed by chymotrypsin. By including a specific chymotrypsin inhibitor, we can differentiate the target enzyme's activity from that of other non-specific proteases that might be present in a complex biological sample (e.g., cell lysate). A standard curve using free AMC allows for the conversion of arbitrary fluorescence units into an absolute amount of product formed (moles), enabling the calculation of specific enzyme activity.
Mandatory Materials & Reagents
-
L-Phenylalanine 7-amido-4-methylcoumarin (Phe-AMC)
-
Anhydrous DMSO or Ethanol
-
Chymotrypsin (as a positive control)
-
A specific chymotrypsin inhibitor (e.g., TPCK)
-
Assay Buffer (e.g., Tris-HCl, pH 7.8-8.0)
-
7-Amino-4-methylcoumarin (AMC) standard
-
96-well black, flat-bottom microplates (for fluorescence)
-
Fluorescence microplate reader with Ex/Em filters for ~380/460 nm
Step-by-Step Experimental Protocol
Part 1: Reagent Preparation (The Foundation of Accuracy)
-
Phe-AMC Substrate Stock (10 mM): Dissolve an appropriate amount of Phe-AMC powder in anhydrous DMSO to make a 10 mM stock solution. Causality: A high-concentration stock in an organic solvent overcomes the poor aqueous solubility of the substrate.[8] Store this stock at -20°C, protected from light.
-
AMC Standard Stock (1 mM): Prepare a 1 mM stock solution of free AMC in DMSO. This will be used to create the standard curve. Store at -20°C.
-
Chymotrypsin Positive Control: Reconstitute chymotrypsin in the Assay Buffer to a working concentration (e.g., 1 µg/mL). Prepare fresh and keep on ice.
-
Chymotrypsin Inhibitor (Optional): Prepare the inhibitor solution according to the manufacturer's instructions.
Part 2: Assay Execution (Kinetic Measurement)
-
Standard Curve Preparation:
-
Create a series of dilutions of the 1 mM AMC Standard Stock in Assay Buffer to generate standards ranging from 0 µM to 25 µM.
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate. Include a buffer-only well as a blank.
-
-
Reaction Well Setup: For each sample to be tested, prepare the following wells:
-
Sample Well: 50 µL of sample (e.g., cell lysate diluted in Assay Buffer).
-
Inhibitor Control Well: 50 µL of sample pre-incubated with the chymotrypsin inhibitor for 10-15 minutes.
-
Positive Control Well: 50 µL of the working Chymotrypsin solution.
-
Add Assay Buffer to bring the volume in all wells to 90 µL.
-
-
Reaction Initiation:
-
Prepare a 2X working solution of the Phe-AMC substrate by diluting the 10 mM stock in Assay Buffer to the desired final concentration (e.g., 200 µM, for a final assay concentration of 100 µM).
-
Using a multichannel pipette, add 10 µL of the 2X Phe-AMC working solution to all reaction wells simultaneously to start the reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Reading:
-
Immediately place the plate in a fluorescence reader pre-set to the correct temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence intensity (Ex/Em ~380/460 nm) every 60 seconds for 30-60 minutes.
-
Part 3: Data Analysis (Translating Light into Activity)
-
Calculate Reaction Rate: For each kinetic trace (Sample, Positive Control), determine the linear portion of the curve (fluorescence vs. time). The slope of this line is the reaction rate in Relative Fluorescence Units (RFU) per minute.
-
Plot Standard Curve: Plot the fluorescence values of the AMC standards against their known concentrations (in µM). Perform a linear regression to get the equation of the line (y = mx + c), where 'm' is the slope (RFU/µM).
-
Convert RFU/min to µmol/min:
-
Specific Chymotrypsin Activity Rate = (Rate of Sample) - (Rate of Inhibitor Control)
-
Activity (µmol/min) = (Specific Rate [RFU/min]) / (Slope of Standard Curve [RFU/µmol])
-
-
Calculate Specific Activity: Normalize the activity to the amount of protein in your sample (e.g., in mg). The final result is typically expressed as µmol/min/mg or as Units/mg.
Diagram: Experimental Workflow
Caption: Standard workflow for a fluorometric chymotrypsin assay.
Safety and Handling Protocols
As with any laboratory chemical, adherence to safety protocols is paramount.
-
Hazard Identification: The powdered form of AMC and its derivatives can cause skin, eye, and respiratory tract irritation.[9][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[13] When handling the powder, use a ventilated enclosure or wear a suitable dust mask.
-
Handling: Avoid creating dust when handling the solid material.[13][14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, protected from direct sunlight.[9][14][15]
Conclusion
L-Phenylalanine 7-amido-4-methylcoumarin is a powerful and sensitive tool for the quantitative study of chymotrypsin and related proteases. Its well-defined chemical properties, coupled with a straightforward fluorogenic mechanism, allow for the development of robust and reliable kinetic assays. By understanding the causality behind its function—from solubility characteristics to the principles of fluorescence dequenching—researchers can confidently deploy this substrate in applications ranging from fundamental enzymology to high-throughput screening for novel drug candidates.
References
-
Eqipped. (n.d.). L-Phenylalanine-7-Amido-4-Methylcoumarin Trifluoroacetate Salt extrapure, 98%. Retrieved from [Link]
-
ChemBK. (2024). 7-Hydroxy-4-methylcoumarin. Retrieved from [Link]
-
PubChem. (n.d.). 7-Amino-4-methylcoumarin. Retrieved from [Link]
-
MDPI. (2025). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor. Retrieved from [Link]
-
ResearchGate. (2022). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity. Retrieved from [Link]
-
ResearchGate. (2018). Improving the Production of L-Phenylalanine by Identifying Key Enzymes. Retrieved from [Link]
-
PubMed. (1976). A new, highly sensitive and specific assay for chymotrypsin. Retrieved from [Link]
-
Wikipedia. (n.d.). Chymotrypsin. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. Retrieved from [Link]
- Google Patents. (2013). Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Ala-Ala-Phe-7-amido-4-methylcoumarin proteasesubstrate 62037-41-6 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 12. 7-Amino-4-methylcoumarin | C10H9NO2 | CID 92249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. fishersci.com [fishersci.com]
- 15. eqipped.com [eqipped.com]
